4-(4-Nitrophenyl)-2-phenylquinazoline
Overview
Description
4-(4-Nitrophenyl)-2-phenylquinazoline is a heterocyclic aromatic compound that features a quinazoline core substituted with a phenyl group at the 2-position and a 4-nitrophenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-2-phenylquinazoline typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with benzaldehyde under acidic conditions.
Nitration: The phenyl group at the 4-position can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Substitution: The phenyl group at the 2-position can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)-2-phenylquinazoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenyl groups can undergo oxidation reactions to form quinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Chlorine gas, nitric acid, sulfuric acid.
Major Products
Reduction: 4-(4-Aminophenyl)-2-phenylquinazoline.
Oxidation: Quinazoline-2,4-dione derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinazoline derivatives.
Scientific Research Applications
4-(4-Nitrophenyl)-2-phenylquinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and receptors involved in cancer cell proliferation.
Biological Research: It is used as a probe to study enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-2-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition of their activity. The quinazoline core can also interact with nucleotide-binding sites, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylquinazoline: Lacks the phenyl group at the 2-position.
2-Phenylquinazoline: Lacks the nitro group at the 4-position.
4-(4-Nitrophenyl)-quinazoline: Lacks the phenyl group at the 2-position.
Uniqueness
4-(4-Nitrophenyl)-2-phenylquinazoline is unique due to the presence of both the nitro group and the phenyl group, which contribute to its distinct chemical reactivity and biological activity
Biological Activity
4-(4-Nitrophenyl)-2-phenylquinazoline is a compound within the quinazoline family, noted for its diverse biological activities. This article reviews its biological activity, particularly in medicinal chemistry, and explores its potential applications as an anticancer agent, enzyme inhibitor, and more.
Chemical Structure and Properties
The compound features a quinazoline core substituted with a nitrophenyl group at the 4-position and a phenyl group at the 2-position. This unique structure contributes to its distinct chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitro group can be reduced to form reactive intermediates that covalently modify target proteins, inhibiting their activity. Additionally, the quinazoline core can interact with nucleotide-binding sites, influencing various cellular signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit key enzymes involved in cancer cell proliferation, making it a candidate for further development as an anticancer drug. In vitro studies demonstrated that it could effectively reduce the viability of various cancer cell lines by inducing apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of specific substituents enhances this activity, indicating that structural modifications can optimize its efficacy against microbial pathogens .
Enzyme Inhibition
This compound serves as a valuable probe in biological research for studying enzyme mechanisms and receptor-ligand interactions. It has been utilized to explore the inhibition of enzymes critical in various metabolic pathways, highlighting its potential as a therapeutic agent in treating metabolic disorders .
Research Findings and Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound can be greatly influenced by structural modifications. Studies have shown that varying the substituents on the quinazoline ring affects both its potency and selectivity towards biological targets. For example, the presence of electron-withdrawing groups tends to enhance anticancer activity while altering other pharmacological profiles .
Properties
IUPAC Name |
4-(4-nitrophenyl)-2-phenylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2/c24-23(25)16-12-10-14(11-13-16)19-17-8-4-5-9-18(17)21-20(22-19)15-6-2-1-3-7-15/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBJFFVBPSRDNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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